

# Application Notes and Protocols for AZD8421 in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name: AZD8421

Cat. No.: B12373785

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### Introduction

**AZD8421** is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, **AZD8421** disrupts the phosphorylation of the retinoblastoma protein (pRB), leading to a G1/S phase cell cycle arrest and subsequent cellular senescence.[2] This mechanism of action makes **AZD8421** a promising therapeutic agent for cancers characterized by dysregulated cell cycle control, particularly those with amplification or overexpression of Cyclin E (CCNE1). Preclinical studies have demonstrated the efficacy of **AZD8421** in various cancer models, including patient-derived xenografts (PDX), which are known to closely recapitulate the heterogeneity and therapeutic response of human tumors.

These application notes provide a comprehensive overview of the in vivo application of **AZD8421** in PDX models, with a focus on dosage, administration, and experimental protocols for ovarian and breast cancer models.

## Mechanism of Action: The CDK2 Signaling Pathway

**AZD8421** exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. In a normal cell cycle, the progression from the G1 to the S phase is tightly controlled by the activity

of CDK2 in complex with Cyclin E. This complex phosphorylates the retinoblastoma protein (pRB), causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes necessary for DNA replication and S-phase entry. In many cancers, the overexpression of Cyclin E leads to the hyperactivation of CDK2, uncontrolled cell proliferation, and genomic instability. **AZD8421** directly counteracts this by inhibiting CDK2, thereby preventing pRB phosphorylation and holding the cell cycle at the G1/S checkpoint.[4]

**Caption:** Simplified CDK2 signaling pathway and the inhibitory action of **AZD8421**.

## Quantitative Data: In Vivo Dosage and Efficacy in PDX Models

The following tables summarize the available preclinical data on the dosage and efficacy of **AZD8421** in patient-derived xenograft models.

Table 1: **AZD8421** Monotherapy in Ovarian Cancer PDX Models

PDX Model	Dosage	Administration Route	Dosing Schedule	Efficacy	Reference
Cyclin E1 Overexpressed Ovarian Cancer (OV0857)	100 mg/kg	Oral (p.o.)	Twice daily (BID) for 30 days	~53% Tumor Growth Inhibition (TGI)	<a href="#">[5]</a>
Cyclin E1 Overexpressed Ovarian Cancer (OV0857)	150 mg/kg	Oral (p.o.)	Twice daily (BID) for 30 days	19% Tumor Regression	<a href="#">[5]</a>
CCNE1-amplified Ovarian Cancer (OVCAR-3)	Not Specified	Not Specified	Not Specified	Robust antitumor activity	<a href="#">[5]</a> <a href="#">[6]</a>
Cyclin E1 Overexpressed Ovarian Cancer (CTG-3718)	Not Specified	Not Specified	Not Specified	Robust antitumor activity	<a href="#">[5]</a>

Table 2: **AZD8421** Combination Therapy in Breast and Ovarian Cancer PDX Models

PDX Model	AZD8421 Dosage	Combination Agent(s)	Administration Route	Dosing Schedule	Efficacy	Reference
CDK4/6i-resistant ER+ Breast Cancer	Not Specified	Palbociclib	Oral (p.o.)	Not Specified	Demonstrated efficacy and PD marker suppression	[6]
CCNE1-amplified Ovarian Cancer (OVCAR-3)	Not Specified	Palbociclib	Oral (p.o.)	Not Specified	Regression observed	[6]

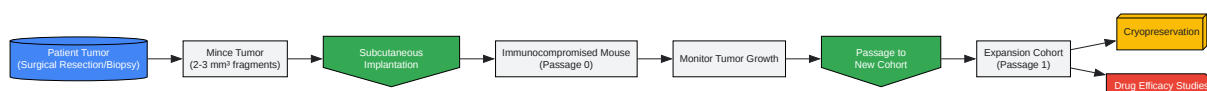
## Experimental Protocols

### 1. Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.

- 1.1. Tumor Tissue Acquisition:
  - Aseptically collect fresh tumor tissue from surgical resections or biopsies under institutional review board-approved protocols.
  - Place the tissue in a sterile collection medium (e.g., DMEM/F-12 with antibiotics and antimycotics) on ice for immediate transport to the laboratory.
- 1.2. Tumor Processing:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.
  - Mechanically mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).

- 1.3. Implantation:
  - Anesthetize immunocompromised mice (e.g., NOD/SCID, NSG) using an approved protocol.
  - Make a small incision in the skin on the flank of the mouse.
  - Using forceps, create a subcutaneous pocket and implant a single tumor fragment.
  - Close the incision with surgical clips or sutures.
- 1.4. Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.
  - Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Once tumors reach a predetermined size (e.g., 1000-1500 mm<sup>3</sup>), passage the tumors to a new cohort of mice for expansion.



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**Caption:** General workflow for establishing and utilizing patient-derived xenograft (PDX) models.

## 2. In Vivo Dosing Protocol for **AZD8421**

This protocol provides a general guideline for the oral administration of **AZD8421** to mice bearing PDX tumors.

- 2.1. Formulation Preparation:

- Prepare a vehicle solution suitable for oral gavage in mice. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
- Calculate the required amount of **AZD8421** for the desired dose and the number of animals to be treated.
- Suspend the calculated amount of **AZD8421** in the vehicle solution to achieve the final desired concentration. Ensure a homogenous suspension through vortexing or sonication.
- 2.2. Animal Dosing:
  - Randomize mice with established PDX tumors (typically 100-200 mm<sup>3</sup>) into treatment and vehicle control groups.
  - Administer the **AZD8421** suspension or vehicle control orally via gavage using an appropriate gauge feeding needle. The volume of administration should be based on the body weight of the mouse (e.g., 10 mL/kg).
  - Follow the specified dosing schedule (e.g., once daily, twice daily) for the duration of the study.
- 2.3. Efficacy and Tolerability Assessment:
  - Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).
  - Record the body weight of each animal at each measurement to assess toxicity.
  - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histopathology).

## Conclusion

**AZD8421** has demonstrated significant preclinical anti-tumor activity in patient-derived xenograft models of ovarian and breast cancer. The provided data and protocols serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this selective CDK2 inhibitor. Careful consideration of the appropriate PDX model, dosage, and administration schedule is crucial for obtaining robust

and translatable results. Further studies are warranted to explore the efficacy of **AZD8421** in a broader range of PDX models and in combination with other anti-cancer agents.

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